molecular formula C9H15NO4 B069505 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 159749-28-7

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No. B069505
CAS RN: 159749-28-7
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, also known as 1-Boc-L-azetidine-2-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4 .


Physical And Chemical Properties Analysis

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid is a solid at 20°C. It has a molecular weight of 201.22 g/mol. .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its role in the synthesis of peptides and proteins. It serves as a building block in the construction of complex protein models, aiding in the understanding of protein structure and function .

Pharmaceutical Compound Synthesis

It acts as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists . Its structural properties make it suitable for creating compounds that can interact with specific biological targets .

Chiral Building Blocks

The compound is valuable as a chiral building block in asymmetric synthesis . Its chirality is essential for creating enantiomerically pure substances, which are crucial in developing drugs with specific desired effects .

Nicotinic Acetylcholine Receptor Agonist

It has been identified as a nicotinic acetylcholine receptor agonist , showing higher affinity values for neuronal nicotinic acetylcholine receptors than nicotine. This makes it a potential candidate for neurological research and treatment development .

Analgesic Effects

In animal studies, this compound has demonstrated analgesic effects , suggesting its potential use in pain management research. Its ability to bind to specific receptors could lead to new pain relief medications .

Peptide Synthesis Reagents

As a reagent in peptide synthesis, it is used to create polypeptides for research and therapeutic purposes. Its stability and reactivity make it an ideal component in synthesizing peptides with precise sequences .

Safety and Hazards

The safety and hazards associated with 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid are not explicitly mentioned in the search results .

Future Directions

The future directions of research and applications involving 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394401
Record name 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

CAS RN

159749-28-7
Record name 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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